molecular formula C18H28N2O3 B8003622 Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate CAS No. 1206970-45-7

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate

Cat. No.: B8003622
CAS No.: 1206970-45-7
M. Wt: 320.4 g/mol
InChI Key: YHAISHZFMMKICM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-methoxybenzylpiperidin-3-ylcarbamate is unique due to the presence of both the tert-butyl and carbamate groups attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methyl]-N-piperidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20(15-6-5-11-19-12-15)13-14-7-9-16(22-4)10-8-14/h7-10,15,19H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAISHZFMMKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154727
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-45-7
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]-N-3-piperidinylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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